3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of cancer. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with increased resistance to chemotherapy and radiation therapy. TH-302 is designed to be selectively activated in hypoxic regions of tumors, leading to the release of a cytotoxic agent that can kill cancer cells.
Mécanisme D'action
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. The activation of this compound leads to the release of a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which can kill cancer cells. Br-IPM is a DNA cross-linking agent that can inhibit DNA replication and induce cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. These include increased cytotoxicity in hypoxic regions of tumors, enhanced efficacy of chemotherapy and radiation therapy, and inhibition of tumor growth and metastasis. This compound has also been shown to have minimal toxicity in normal tissues, suggesting that it may have a favorable safety profile in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on cancer cell biology. This compound can also be used to study the efficacy of combination therapies, such as chemotherapy and radiation therapy. However, this compound has some limitations for use in lab experiments. It is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. This compound is also expensive and may not be readily available for all researchers.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. One area of focus is the development of new hypoxia-activated prodrugs that can be used in combination with this compound to enhance its efficacy. Another area of focus is the development of new imaging techniques that can be used to identify hypoxic regions of tumors and monitor the activation of this compound in vivo. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, and further research is needed to optimize dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide involves several steps, including the condensation of 2-thienylacetic acid with 2-(trifluoromethyl)aniline to form a vinyl ketone intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several different methods have been developed for large-scale production.
Applications De Recherche Scientifique
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that this compound is selectively activated in hypoxic regions of tumors, leading to increased cytotoxicity and tumor cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Formule moléculaire |
C23H19F3N2O2S |
---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3,4-dimethyl-N-[(Z)-3-oxo-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19F3N2O2S/c1-14-9-10-16(12-15(14)2)21(29)28-20(13-17-6-5-11-31-17)22(30)27-19-8-4-3-7-18(19)23(24,25)26/h3-13H,1-2H3,(H,27,30)(H,28,29)/b20-13- |
Clé InChI |
GFEJFTBIDUTZPB-MOSHPQCFSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3C(F)(F)F)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.